- Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination, Chemistry Africa, 2019, 2(3), 435-441

Cas no 7640-51-9 (Promethazine Sulfoxide)

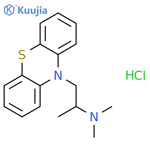

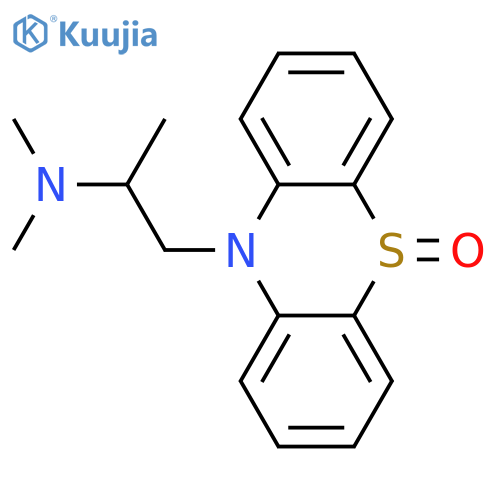

Promethazine Sulfoxide structure

Nome del prodotto:Promethazine Sulfoxide

Promethazine Sulfoxide Proprietà chimiche e fisiche

Nomi e identificatori

-

- 10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide

- Promethazine Sulfoxide

- 10H-Phenothiazine-10-ethanamine,N,N,a-trimethyl-, 5-oxide

- N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine

- Promethazine Sulfoxi

- 10-(2-dimethyl-aminopropyl)-phenothiazine sulphoxide

- promethasine sulfoxide

- Promethazine 5-Oxide

- Promethazine 5-Sulfoxide

- Promethiazine sulfoxide

- Romergan sulfoxide

- (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-oxide

- Phenothiazine, 10-[2-(dimethylamino)propyl]-, 5-oxide (7CI, 8CI)

- 10-(2-(Dimethylamino)propyl)-10H-phenothiazine5-oxide

- Diprazin sulfoxide

- N-[2-(Dimethylamino)propyl]phenothiazine S-oxide

- (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-Oxide (Promethazine Sulphoxide)

- CHEMBL3544889

- G82820

- AKOS016007600

- PROMETHAZINE HYDROCHLORIDE IMPURITY D (EP IMPURITY)

- NS00004953

- 7640-51-9

- N-(2-(DIMETHYLAMINO)PROPYL)PHENOTHIAZINE S-OXIDE

- PROMETHAZINE HYDROCHLORIDE IMPURITY D [EP IMPURITY]

- DTXSID50997774

- DB-328851

- N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide

- Promethazine Sulphoxide 1.0 mg/ml in Methanol

- CHEBI:184090

- 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, 5-oxide

- PROMETHAZINE SULFOXIDE, (+/-)-

- SCHEMBL3320530

- Q27278710

- 10H-Phenothiazine-10-ethanamine, N,N,.alpha.-trimethyl-, 5-oxide

- promethazine sulphoxide

- UNII-G44A4PX06U

- G44A4PX06U

- (2RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine S-Oxide; Promethazine Hydrochloride Imp. D (EP); Promethazine Sulphoxide; Promethazine Hydrochloride Impurity D; Promethazine Impurity D

- 10-[2-(Dimethylamino)propyl]-5lambda~4~-phenothiazin-5(10H)-one

-

- MDL: MFCD08063694

- Inchi: 1S/C17H20N2OS/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3

- Chiave InChI: OWTCLFIFAFHQIX-UHFFFAOYSA-N

- Sorrisi: O=S1C2C(=CC=CC=2)N(CC(C)N(C)C)C2C1=CC=CC=2

Proprietà calcolate

- Massa esatta: 300.13000

- Massa monoisotopica: 300.129634

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 21

- Conta legami ruotabili: 3

- Complessità: 361

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 1

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 42.8

- XLogP3: 3.5

Proprietà sperimentali

- Densità: 1.27

- Punto di ebollizione: 461.6°C at 760 mmHg

- Punto di infiammabilità: 233°C

- Indice di rifrazione: 1.678

- PSA: 42.76000

- LogP: 4.18560

Promethazine Sulfoxide Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:2-8°C

Promethazine Sulfoxide Dati doganali

- CODICE SA:2934999090

- Dati doganali:

Codice doganale cinese:

2934999090Panoramica:

293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Promethazine Sulfoxide Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | P757010-2.5mg |

Promethazine Sulfoxide |

7640-51-9 | 2.5mg |

$125.00 | 2023-05-17 | ||

| TRC | P757010-10mg |

Promethazine Sulfoxide |

7640-51-9 | 10mg |

$ 193.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-219648-1 mg |

Promethazine Sulfoxide-d6, |

7640-51-9 | 1mg |

¥3,610.00 | 2023-07-11 | ||

| 1PlusChem | 1P008QYE-10mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | ≥95% | 10mg |

$242.00 | 2024-04-21 | |

| A2B Chem LLC | AE07382-50mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | ≥95% | 50mg |

$437.00 | 2024-04-19 | |

| 1PlusChem | 1P008QYE-100mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 100mg |

$112.00 | 2025-02-24 | |

| Ambeed | A259056-1g |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 1g |

$706.0 | 2025-02-28 | |

| Ambeed | A259056-250mg |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 250mg |

$262.0 | 2025-02-28 | |

| 1PlusChem | 1P008QYE-1g |

10-(2-(Dimethylamino)propyl)-10H-phenothiazine 5-oxide |

7640-51-9 | 95% | 1g |

$509.00 | 2025-02-24 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-219648-1mg |

Promethazine Sulfoxide-d6, |

7640-51-9 | 1mg |

¥3610.00 | 2023-09-05 |

Promethazine Sulfoxide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Perchloric acid Solvents: Water ; 24 h, 303 K

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Peroxyadipic acid Solvents: Water ; 15 min, rt

Riferimento

- A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2022, 20(1), 35-43

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Nitrous acid Solvents: Acetonitrile

1.2 Solvents: Dichloromethane

1.2 Solvents: Dichloromethane

Riferimento

- Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation, Journal of the Chemical Society, 1995, (8), 1057-64

Synthetic Routes 5

Promethazine Sulfoxide Raw materials

- Promethazine hydrochloride

- Benzenesulfonamide,N-bromo-, sodium salt (1:1)

- dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine

Promethazine Sulfoxide Preparation Products

Promethazine Sulfoxide Letteratura correlata

-

Lu Gan,Yong-Gang Zhao,Cun Yu,Ming-Li Ye,Yin Lu,Shan-Mei Xiao,Yun Zhang New J. Chem. 2022 46 13745

-

2. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formationEric Bosch,Jay K. Kochi J. Chem. Soc. Perkin Trans. 1 1995 1057

-

Yanling Chen,Honghui Liu,Yunchun Liu,Zhousheng Yang Anal. Methods 2014 6 1203

7640-51-9 (Promethazine Sulfoxide) Prodotti correlati

- 13754-56-8(Dioxopromethazine)

- 20627-44-5(Perazine Sulfoxide)

- 1623674-60-1(1-(4,6-Dimethylpyrimidin-2-yl)azepane)

- 2229569-38-2(1-2-(4-bromophenyl)ethyl-2,2-dimethylcyclopropan-1-amine)

- 946265-63-0(3-(4-fluorophenoxy)-N-(2-methoxyethyl)propane-1-sulfonamide)

- 2418658-42-9(tert-butyl N-5-(aminomethyl)-3-(fluorosulfonyl)oxy-2,4-dimethylphenylcarbamate)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 941979-80-2(N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cyclopropanecarboxamide)

- 1353966-41-2((1-(6-Methoxypyrimidin-4-yl)piperidin-4-yl)methanol)

- 1147871-77-9(2-Pentenoic acid, 3-(3-bromo-5-fluorophenyl)-4-fluoro-4-methyl-)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:7640-51-9)Promethazine Sulfoxide

Purezza:99%/99%

Quantità:250mg/1g

Prezzo ($):236.0/635.0